molecular formula C10H11N3O2S2 B3004020 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 733030-98-3

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3004020
CAS No.: 733030-98-3
M. Wt: 269.34
InChI Key: FOECDIDOUCEWKO-UHFFFAOYSA-N
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Description

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (molecular formula: C₁₀H₁₁N₃O₂S₂) features a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a thiophene ring at the C5 position. A sulfanyl (-S-) linker connects the triazole moiety to an acetic acid group.

Synthesis of such compounds typically involves cyclization reactions or thiol-disulfide exchange processes. For example, analogous triazole-acetic acid derivatives are synthesized via reactions between mercaptoacetic acid and substituted triazole precursors under controlled pH conditions, followed by acidification to precipitate the product .

Properties

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-2-13-9(7-4-3-5-16-7)11-12-10(13)17-6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOECDIDOUCEWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiophene rings, leading to partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common reagents include halogenating agents, organometallic reagents, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydrogenated triazole and thiophene derivatives.

    Substitution Products: Various substituted thiophene and triazole derivatives.

Scientific Research Applications

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in organic semiconductors, light-emitting diodes, and field-effect transistors.

    Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Triazole Position) Heterocycle Functional Group Molecular Formula Key Properties/Applications
Target compound N4: ethyl; C5: thiophen-2-yl Thiophene Acetic acid C₁₀H₁₁N₃O₂S₂ Not reported (theoretical applications in medicinal chemistry)
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid N4: cyclopropyl Thiophene Acetic acid C₁₁H₁₁N₃O₂S₂ Increased lipophilicity due to cyclopropyl; potential enhanced membrane permeability
2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide (VUAA-1) N4: ethyl; C5: pyridin-3-yl Pyridine Acetamide C₁₉H₂₂N₆OS Orco receptor agonist; used in insect olfactory studies
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives C5: furan-2-yl Furan Acetamide Varies Anti-exudative activity (10 mg/kg dose comparable to diclofenac)
Isopropyl {[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate C5: 2-fluorophenyl Phenyl Ester (isopropyl) C₁₅H₁₈FN₃O₂S Esterification improves lipophilicity; potential prodrug form

Key Observations:

  • Heterocycle Substitution: Replacing thiophene with pyridine (e.g., VUAA-1) or furan alters electronic properties.
  • Functional Groups : Acetic acid derivatives exhibit higher hydrophilicity, while acetamide or ester analogs (e.g., VUAA-1, isopropyl ester) show improved lipid solubility, aiding cellular uptake .
  • N4 Substituents : Cyclopropyl (vs. ethyl) introduces steric bulk and rigidity, which may affect conformational stability and receptor binding .

Biological Activity

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a synthetic compound with a unique structure that includes a triazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

PropertyValue
IUPAC Name This compound
Molecular Formula C10H12N4OS2
Molecular Weight 244.35 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring is known for its ability to inhibit enzymes such as cytochrome P450 and other critical proteins involved in cellular signaling and metabolism. The sulfanyl group enhances the compound's reactivity and binding affinity to these targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolethiones showed promising activity against Mycobacterium tuberculosis, suggesting that similar compounds may possess effective antibacterial properties. Although this compound has not been directly tested against tuberculosis, its structural analogs have shown inhibition rates comparable to standard treatments like rifampicin .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. For instance, compounds similar to this compound have demonstrated efficacy against various fungal strains. A comparative study highlighted that certain triazole derivatives exhibited superior antifungal activity compared to established antifungal agents like bifonazole .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as CDK2 (cyclin-dependent kinase 2) . Specifically, one study reported that triazole derivatives displayed significant cytotoxicity against human colon cancer cells (HCT 116), with IC50 values indicating potent activity .

Case Studies and Research Findings

  • Antituberculosis Activity : A synthesized triazole derivative was evaluated for its ability to inhibit Mycobacterium tuberculosis H37Rv. The compound showed an inhibition rate of 87%, suggesting its potential as an antituberculosis agent .
  • Antifungal Screening : In a study comparing various triazole derivatives against fungal pathogens, the tested compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) lower than those of standard treatments .
  • Cancer Cell Line Studies : Research involving the evaluation of triazole derivatives against HCT 116 cells revealed that certain compounds could induce cell cycle arrest and apoptosis at low micromolar concentrations .

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